molecular formula C9H7N3O B13661624 Quinazoline-6-carboxamide

Quinazoline-6-carboxamide

Cat. No.: B13661624
M. Wt: 173.17 g/mol
InChI Key: HWHQDEHKRIXJQN-UHFFFAOYSA-N
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Description

Quinazoline-6-carboxamide is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of pharmacological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial properties . This compound, in particular, has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline-6-carboxamide typically involves the cyclization of anthranilic acid derivatives with formamide or its derivatives. One common method is the reaction of anthranilic acid with formamide under acidic conditions to yield this compound . Another approach involves the use of metal-catalyzed reactions, such as palladium-catalyzed cyclization, to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Quinazoline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-6-carboxylic acid, while reduction can produce this compound derivatives with reduced functional groups .

Comparison with Similar Compounds

Similar Compounds

  • Quinazoline-4-carboxamide
  • Quinazoline-2-carboxamide
  • Quinazoline-6-carboxylic acid

Uniqueness

Quinazoline-6-carboxamide is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct pharmacological properties. Compared to other quinazoline derivatives, it has shown higher potency in inhibiting certain enzymes and better selectivity towards specific biological targets .

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

quinazoline-6-carboxamide

InChI

InChI=1S/C9H7N3O/c10-9(13)6-1-2-8-7(3-6)4-11-5-12-8/h1-5H,(H2,10,13)

InChI Key

HWHQDEHKRIXJQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC=C2C=C1C(=O)N

Origin of Product

United States

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